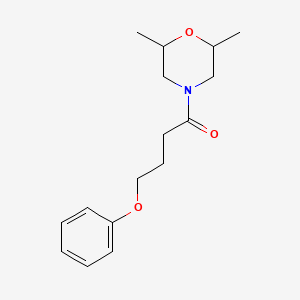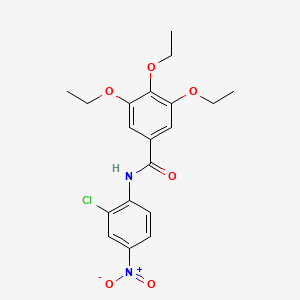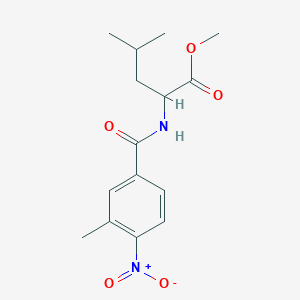![molecular formula C13H18N4O3 B3976514 N-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]acetamide](/img/structure/B3976514.png)
N-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]acetamide
Descripción general
Descripción
N-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]acetamide, also known as MPA, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. MPA is a member of the nitrophenylacetamide family of compounds and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, N-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]acetamide has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. By inhibiting this enzyme, N-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]acetamide can prevent the growth and replication of cells.
Biochemical and Physiological Effects:
N-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]acetamide has a range of biochemical and physiological effects. It has been shown to have antimicrobial properties and can inhibit the growth of a variety of bacteria and fungi. N-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]acetamide has also been shown to have anti-inflammatory effects and can reduce inflammation in the body. Additionally, N-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]acetamide has been shown to have antitumor effects and can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]acetamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, N-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]acetamide is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using N-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]acetamide in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving N-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]acetamide. One area of interest is the development of new antibiotics based on the structure of N-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]acetamide. Additionally, researchers are exploring the potential use of N-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]acetamide in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, researchers are investigating the potential use of N-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]acetamide in combination with other drugs for the treatment of cancer.
Aplicaciones Científicas De Investigación
N-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]acetamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to have antimicrobial properties and has been used in the development of new antibiotics. N-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]acetamide has also been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells. Additionally, N-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]acetamide has been used in the development of new drugs for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-10(18)14-12-9-11(3-4-13(12)17(19)20)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVAOTSORBBXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N2CCN(CC2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1,1-dioxidotetrahydro-3-thienyl)-2-{[4-(methylsulfinyl)-2-nitrophenyl]thio}acetamide](/img/structure/B3976435.png)
![1-(2-furoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3976447.png)

![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3976473.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N,3-diisopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3976476.png)
![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}pentanamide](/img/structure/B3976483.png)

![N-[4-(acetylamino)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B3976499.png)
![1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]-4-methylpiperidine](/img/structure/B3976507.png)


![methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B3976520.png)